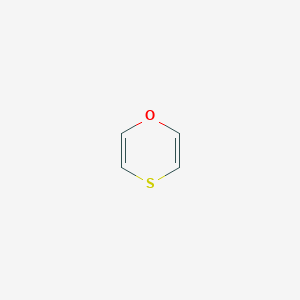

1,4-Oxathiin

Description

Structure

3D Structure

Properties

CAS No. |

290-72-2 |

|---|---|

Molecular Formula |

C4H4OS |

Molecular Weight |

100.14 g/mol |

IUPAC Name |

1,4-oxathiine |

InChI |

InChI=1S/C4H4OS/c1-3-6-4-2-5-1/h1-4H |

InChI Key |

CPRVXMQHLPTWLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=CO1 |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity of 1,4 Oxathiin Systems

Mechanistic Investigations of 1,4-Oxathiin Ring Formation

The construction of the 1,4-oxathiin ring can be achieved through various synthetic strategies, each governed by distinct reaction mechanisms. These pathways often involve complex intermediates and carefully controlled reaction conditions to achieve the desired regioselectivity and stereoselectivity.

A notable method for synthesizing 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxides involves the reaction of benzyl (B1604629) 1-alkynyl sulfones with aryl aldehydes under basic conditions. This reaction proceeds through the generation of an α-sulfonyl anion, a key reactive intermediate in organosulfur chemistry. The process is initiated by deprotonation at the benzylic position of the sulfone using a strong base, such as n-butyllithium (nBuLi) or lithium diisopropylamide (LDA).

Table 1: Key Intermediates and Steps in α-Sulfonyl Anion Pathway

| Step | Description | Key Species |

|---|---|---|

| 1. Anion Formation | Deprotonation of benzyl 1-alkynyl sulfone at the α-carbon using a strong base (e.g., nBuLi). | α-Sulfonyl anion |

| 2. Aldehyde Addition | Nucleophilic attack of the α-sulfonyl anion on an aryl aldehyde. | Alkoxide intermediate |

| 3. Cyclization | Intramolecular attack of the alkoxide oxygen onto the alkyne moiety. | Vinylic anion |

| 4. Protonation | Protonation of the vinylic anion to yield the final product. | 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxide |

The synthesis of the 1,4-oxathiin ring is also accessible through mechanisms dominated by electrophilic and nucleophilic interactions. One such strategy involves the copper(I) iodide-catalyzed [3+3] annulation of pyridinium (B92312) 1,4-zwitterionic thiolates (PZTs) with iodonium (B1229267) ylides derived from cyclic 1,3-diketones. The proposed mechanism begins with the formation of a copper carbene from the iodonium ylide. The PZT then acts as a nucleophile, attacking the carbene to form a zwitterionic intermediate. An intramolecular oxa-Michael addition follows, where the O-enolate attacks the carbon attached to the pyridinium group, leading to ring closure and displacement of pyridine (B92270) to form the bicyclic 1,4-oxathiin derivative.

Another approach utilizes a formal [4+2] cycloaddition between allenoates and dithioesters, catalyzed by an amine such as DABCO (1,4-diazabicyclo[2.2.2]octane). The reaction is initiated by the nucleophilic addition of the amine catalyst to the allenoate, generating a zwitterionic intermediate. This is followed by a thiophilic attack of this intermediate on the sulfur atom of the dithioester. The subsequent intramolecular cyclization delivers the 2,3-dihydro-1,4-oxathiine product and regenerates the catalyst.

Electrophilic substitution can also play a role, as seen in the synthesis of (2,3-dihydrobenzo[b] oxathiin-3-yl)methanols from aryloxymethylthiiranes. The proposed mechanism involves the formation of a 1-bromo-2-(aryloxymethyl)thiiran-1-ium ion, which then undergoes an intramolecular aromatic electrophilic substitution to form the benzoxathiin ring system.

Table 2: Comparison of Nucleophilic/Electrophilic Synthesis Mechanisms

| Method | Key Reactants | Catalyst/Reagent | Mechanism Type |

|---|---|---|---|

| [3+3] Annulation | Pyridinium 1,4-zwitterionic thiolates, Iodonium ylides | Copper(I) iodide | Nucleophilic attack on a copper carbene, intramolecular cyclization. |

| Formal [4+2] Cycloaddition | Allenoates, Dithioesters | DABCO (amine) | Nucleophilic addition, thiophilic attack, intramolecular cyclization. |

| Thiirane Rearrangement | Aryloxymethylthiiranes | N-Bromosuccinimide (NBS) | Intramolecular aromatic electrophilic substitution. |

Intramolecular cyclization is a common and powerful strategy for constructing the 1,4-oxathiin ring. As discussed previously, the reaction of benzyl alkynyl sulfones with aldehydes represents a key example of an intermolecular reaction followed by an intramolecular cyclization. The cyclization step, specifically the attack of the oxyanion onto the triple bond, is crucial for ring formation.

In some cases, rearrangements can lead to the formation of 1,4-oxathiin systems unexpectedly. For instance, attempts to isolate 1-alkenylsulfinylmethyl ketones have resulted in their spontaneous rearrangement to the more stable cyclic 1,4-oxathiin S-oxide isomer, a transformation reportedly induced during chromatographic purification. This highlights the thermodynamic favorability of the six-membered heterocyclic ring in certain molecular contexts. The Fe(III)-catalyzed cyclization of substituted bis(2-hydroxyethyl) sulfones is another method that yields cis-2,6-disubstituted-1,4-oxathiane 4,4-dioxides with high diastereoselectivity.

Electrophilic and Nucleophilic Reaction Mechanisms in 1,4-Oxathiin Synthesis

Reactivity Profiles of the 1,4-Oxathiin Ring System

The 1,4-oxathiin ring system exhibits a distinct reactivity profile, influenced by the presence of two different heteroatoms and, in many synthetic examples, a sulfone group. This reactivity includes susceptibility to ring-opening under certain conditions and participation in pericyclic reactions.

The stability of the 1,4-oxathiin ring is not absolute, and ring-opening reactions can occur, particularly under basic conditions. The synthesis of 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxides from benzyl 1-alkynyl sulfones is often complicated by the base sensitivity of the product. A competing ring-opened by-product frequently contaminates the reaction mixture. DFT studies have been used to explore the potential energy surfaces for these base-induced ring-opening pathways. Under basic conditions, the oxathiin ring can undergo cleavage, potentially at the S-O bond, to yield sulfinate intermediates.

Ring-opening is also a key step in the formation of some 1,4-oxathiin derivatives. In the synthesis of (2,3-dihydrobenzo[b] oxathiin-3-yl)methanols, after the initial intramolecular cyclization, a subsequent nucleophilic ring-opening of a thiiran-1-ium intermediate by DMSO is a proposed mechanistic step.

Pericyclic reactions, particularly retro-Diels-Alder (RDA) reactions, are a characteristic feature of certain 1,4-oxathiin derivatives. Specifically, 1,4-oxathiin-S-oxides can undergo a thermal retro-Diels-Alder reaction. For example, 2-alkoxy substituted 1,4-oxathiin-S-oxides, when heated, fragment via an RDA pathway to generate highly reactive α-oxosulfine intermediates. This process is a concerted, pericyclic cycloreversion.

The generated electron-deficient α-oxosulfine can then be trapped by other dienes or dienophiles in a subsequent hetero-Diels-Alder reaction, allowing for the synthesis of alternative heterocyclic structures. This reactivity makes 1,4-oxathiin-S-oxides useful precursors for generating transient, reactive species for further synthetic transformations. The ability of the diene component to adopt the required s-cis conformation is critical for the forward Diels-Alder reaction and, by the principle of microscopic reversibility, influences the retro-reaction as well.

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| 1,4-Oxathiin |

| 1,4-Oxathiin-S,S-dioxide |

| 1,4-Oxathiin-S-oxide |

| 1,4-Oxathiane (B103149) 4,4-dioxide |

| 1,4-Oxathiane 4-oxide |

| (2,3-Dihydrobenzo[b] oxathiin-3-yl)methanol |

| 1-Alkenylsulfinylmethyl ketone |

| 1-Bromo-2-(aryloxymethyl)thiiran-1-ium |

| 2,3-Dihydro-1,4-oxathiine |

| 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxide |

| Benzyl 1-alkynyl sulfone |

| Bis(2-hydroxyethyl) sulfone |

| Carboxin (B1668433) |

| DABCO (1,4-Diazabicyclo[2.2.2]octane) |

| Iodonium ylide |

| Lithium diisopropylamide (LDA) |

| n-Butyllithium (nBuLi) |

| N-Bromosuccinimide (NBS) |

| Oxycarboxin |

| Pyridinium 1,4-zwitterionic thiolate (PZT) |

Isomerization Processes of 1,4-Oxathiin Analogues

Isomerization in 1,4-oxathiin and its analogues can be prompted by various factors, including the presence of a base or thermal conditions. These processes often involve the rearrangement of substituents or changes in the stereochemistry of the heterocyclic ring.

Base-catalyzed isomerization has been observed in derivatives of 1,4-oxathiin. For instance, 5,6-dihydro-1,4-oxathiin 4,4-dioxides are susceptible to base-induced isomerization. This reactivity is influenced by the acidity of the protons adjacent to the sulfone group, which can be abstracted by a base to initiate rearrangement. The specific nature of the isomerization, such as cis-trans interconversion or positional isomerization of double bonds, is dependent on the substitution pattern and the reaction conditions.

In the case of 2,3-dihydro-1,4-benzoxathiin derivatives, a type of isomerization has been reported that proceeds through neighboring-group participation. During the synthesis of certain 9-(2,3-dihydro-1,4-benzoxathiin-ylmethyl)-9H-purine derivatives, the formation of an "abnormal" product was observed. This isomerization involves a formal 1,4-thio migration. The proposed mechanism suggests that the sulfur atom acts as an internal nucleophile, attacking an electrophilic carbon center to form a transient episulfonium ion intermediate. Subsequent ring-opening of this three-membered ring leads to the rearranged, thermodynamically more stable product. This process highlights the active role the sulfur heteroatom can play in facilitating skeletal rearrangements of the oxathiin ring system.

Thermal isomerization is another relevant process, particularly for related sulfur- and oxygen-containing heterocycles like sultines (e.g., 4,5-benzo-3,6-dihydro-1,2-oxathiin 2-oxide). Upon heating, these compounds can extrude sulfur dioxide to generate highly reactive intermediates, which can then lead to various isomers or adducts. While not a direct isomerization of the 1,4-oxathiin ring itself, it demonstrates a mode of reactivity for related structures under thermal stress.

Reactions Involving Heteroatom Centers (e.g., Sulfur Oxidation, Electron Transfer)

The sulfur atom in the 1,4-oxathiin ring is a key center of reactivity, primarily due to its ability to exist in various oxidation states. This allows for the modification of the electronic properties of the ring, which in turn influences its biological activity and further chemical transformations.

Sulfur Oxidation

The sulfur atom in 1,4-oxathiin and its dihydro analogues can be readily oxidized to form the corresponding sulfoxides (S-oxides) and sulfones (S,S-dioxides). This transformation is significant as it alters the geometry and electronic nature of the heterocycle. For example, the well-known fungicide carboxin, which contains a 5,6-dihydro-1,4-oxathiin ring, is active in its sulfide (B99878) form, while its oxidized metabolite, the sulfone oxycarboxin, also exhibits fungicidal properties.

A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide, often in the presence of a catalyst like benzeneseleninic acid, is effective for the oxidation of dihydro-1,4-oxathiin esters to their sulfoxides. Peracids are also commonly used reagents for the oxidation of sulfides to sulfoxides and sulfones. The oxidation can often be controlled to yield the sulfoxide (B87167) as the major product, or driven to completion to form the sulfone by using an excess of the oxidizing agent. The oxidation of the sulfur atom introduces a new stereocenter at the sulfur in the sulfoxide, and the stereoselectivity of this process can be influenced by the structure of the substrate and the reaction conditions.

In addition to direct oxidation, intramolecular oxygen transfer to the sulfur atom has been observed. In the dye-sensitized photooxygenation of 5,6-dihydro-1,4-oxathiins, the reaction can proceed via a dioxetane intermediate. Depending on the substituents on the oxathiin ring, this intermediate can either fragment to yield dicarbonyl compounds or undergo an intramolecular oxygen transfer to the sulfur atom, resulting in the formation of ketosulfoxides. This latter pathway is favored by the presence of electron-withdrawing groups on the ring.

Electron Transfer

Electron transfer processes involving the 1,4-oxathiin system have been studied, particularly in the context of the mode of action of oxathiin-based fungicides. Carboxin has been shown to inhibit the succinate (B1194679) dehydrogenase complex (Complex II) in the mitochondrial electron transport chain. This inhibition is believed to occur at a site on the complex that is on the substrate side of the cytochrome b-c1 segment. The fungicide appears to interfere with the electron transfer from succinate to coenzyme Q.

In a more synthetic context, single-electron transfer (SET) mechanisms have been proposed in reactions of related benzoxathiin systems. For example, a silver-promoted intramolecular cyclization to form a benzo[d] oxathiin-4-one is thought to potentially involve a single electron transfer step. While not a direct example involving the 1,4-oxathiin ring, it points to the potential for such electron transfer reactivity in similar heterocyclic systems containing sulfur and oxygen.

Theoretical and Computational Studies of 1,4 Oxathiin

Quantum Chemical Approaches for 1,4-Oxathiin Systems

Quantum chemical methods are pivotal in exploring the mechanistic details of reactions involving 1,4-oxathiin and its derivatives. These computational tools allow for the detailed examination of reaction pathways that are often difficult to probe through experimental means alone.

Density Functional Theory (DFT) has been extensively used to clarify the mechanisms of reactions that form or involve the 1,4-oxathiin ring system. For instance, DFT calculations have been employed to investigate the synthesis of 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxides. These studies model the reaction pathways, including the initial attack of an anion, the subsequent cyclization step, and necessary proton transfers.

One notable application is the elucidation of the stereoselectivity in the formation of 2,3-diaryl substituted 1,4-oxathiin S,S-dioxides. DFT assessments, which often include the role of counterions like lithium, can reveal the energetic preferences for different pathways, explaining why a particular stereoisomer, such as the trans product, is predominantly formed. The calculations help to map out the potential energy surface, identifying the most likely sequence of events from reactants to products. For example, in the synthesis of triaryl 1,4-oxathiins, DFT has been used to assess various modes of benzyl (B1604629) anion attack on an aryl aldehyde, which then converge to form the heterocyclic ring.

A key strength of computational chemistry is its ability to characterize the high-energy, transient species that govern chemical reactions: transition states and intermediates. For 1,4-oxathiin systems, DFT calculations have been instrumental in locating and analyzing these fleeting structures.

In the base-induced synthesis of triaryl 1,4-oxathiin S,S-dioxides, computational analysis identified the transition states for the crucial C-C bond formation and the subsequent ring-closing cyclization. By calculating the energies of these transition states, researchers can determine the activation barriers for different reaction pathways. For example, in a specific cyclization, the activation barriers for forming cis and trans products were calculated, revealing a lower barrier for the trans pathway, which aligns with experimental observations.

Intrinsic reaction coordinate (IRC) analysis is another powerful tool used in conjunction with transition state calculations to confirm that a located transition state indeed connects the intended reactants and products. This detailed mechanistic information, including the geometries and relative free energies of intermediates and transition states, provides a comprehensive understanding of the reaction dynamics.

| Reaction Step | Species | Calculated Relative Free Energy (kcal/mol) | Significance |

| Cyclization | Pre-cyclization Intermediate (trans) | 0.0 | Lower energy starting point for cyclization. |

| Cyclization | Pre-cyclization Intermediate (cis) | +1.7 | Higher energy starting point, less favored. |

| Cyclization | Transition State (trans pathway) | +16.4 | Lower activation barrier, kinetically favored. |

| Cyclization | Transition State (cis pathway) | +17.4 | Higher activation barrier, kinetically disfavored. |

| Ring Formation | Final Product (trans) | Lower Energy | Thermodynamically more stable product. |

| Ring Formation | Final Product (cis) | Higher Energy | Thermodynamically less stable product. |

This table presents exemplary data from a DFT study on 1,4-oxathiin S,S-dioxide formation, illustrating the energetic differences that determine the reaction outcome.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Computational Analysis of Electronic Structure and Reactivity

Theoretical methods provide deep insights into how electrons are distributed within the 1,4-oxathiin molecule, which is fundamental to understanding its bonding, stability, and chemical behavior.

The question of d-orbital participation in the bonding of second-row elements like sulfur has been a topic of long-standing discussion. Early theories invoked sp³d² hybridization to explain hypervalent compounds like SF₆. However, modern quantum chemical calculations suggest that the involvement of sulfur's 3d-orbitals in the bonding of heterocycles like 1,4-oxathiin is minimal.

Instead of d-orbital expansion, the bonding in sulfur-containing heterocycles is more accurately described by molecular orbital theory, which often involves delocalized bonds or three-center, four-electron bonds. For systems like 1,4-oxathiin, computational studies focus on the conformation of the ring (e.g., chair or boat-like forms) and the influence of the sulfur and oxygen heteroatoms on the ring's geometry and electronic properties without significant reliance on d-orbital contributions. The electronic effects are understood through the interplay of sigma and pi orbitals of the entire molecule.

Molecular Orbital (MO) theory is a powerful framework for explaining the electronic spectra (like UV-visible spectra) and the behavior of molecules upon light absorption. In MO theory, atomic orbitals combine to form molecular orbitals, which are delocalized over the entire molecule. These are classified as bonding (lower energy), anti-bonding (higher energy), or non-bonding orbitals.

The electronic transitions observed in UV-Vis spectroscopy correspond to the promotion of an electron from an occupied MO to an unoccupied MO, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Computational methods can calculate the energies of these frontier orbitals. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's electronic excitability and reactivity.

For 1,4-oxathiin and its derivatives, MO calculations can predict the wavelengths of maximum absorption (λ_max) in their electronic spectra. Furthermore, understanding the nature of the frontier orbitals can explain photoinduced processes. For example, the absorption of UV radiation can promote an electron from a bonding to an anti-bonding orbital, which weakens a specific bond and can lead to photodissociation or other photochemical reactions.

| Orbital Type | Energy Level | Role in Bonding | Significance for Spectra |

| Anti-bonding (e.g., σ) | High | Destabilizes the molecule, weakens bonds. | Electron destination in high-energy electronic transitions. |

| Non-bonding (n) | Intermediate | Localized on heteroatoms (O, S), minimal contribution to bonding. | Can be the origin of n → π transitions. |

| Bonding (e.g., σ, π) | Low | Stabilizes the molecule, forms chemical bonds. | Electron source in electronic transitions (e.g., HOMO). |

This table outlines the basic concepts of Molecular Orbital Theory relevant to interpreting the electronic properties of molecules like 1,4-Oxathiin.

Theoretical Investigations into the Role of Sulfur d-Orbitals in 1,4-Oxathiin Bonding and Electronic Effects

Molecular Modeling for Structure-Activity Relationship Elucidation

Molecular modeling is a crucial tool for understanding how the chemical structure of a 1,4-oxathiin derivative relates to its biological activity, a field known as Structure-Activity Relationship (SAR) studies. This is particularly important for this class of compounds, as many derivatives, like carboxin (B1668433) and oxycarboxin, are known fungicides.

Modeling techniques are used to identify the specific structural features (pharmacophores) responsible for a molecule's interaction with a biological target, such as an enzyme or receptor. For example, molecular dynamics simulations have been used to study how dihydrobenzoxathiin (B1259482) diastereomers, which are structurally related to 1,4-oxathiin, bind to the estrogen receptor. These studies can reveal key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Glu353 and His524), that determine the compound's efficacy.

By analyzing a series of related compounds, researchers can build quantitative structure-activity relationship (QSAR) models. These models correlate calculated molecular descriptors (e.g., electronic properties, steric factors, hydrophobicity) with observed biological activity. This approach helps rationalize the activity of existing compounds and aids in the design of new, more potent derivatives. For instance, SAR studies on oxathiin carboxanilide, an anti-HIV agent, have been performed to evaluate its activity against resistant strains.

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). This method is instrumental in drug discovery and molecular biology for understanding the basis of a ligand's biological activity. For 1,4-oxathiin derivatives, particularly the fungicidal carboxamides, molecular docking has been crucial in elucidating their mechanism of action.

The primary target for fungicidal 1,4-oxathiins, such as the pioneering compound Carboxin, is the enzyme succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial Complex II. SDH is a key enzyme in both the citric acid cycle and the electron transport chain. Docking studies have consistently shown that these inhibitors bind to the ubiquinone-binding site (the Qp site) of the enzyme, which is a hydrophobic pocket formed by residues from subunits SdhB, SdhC, and SdhD.

Research using the crystal structure of SDH (e.g., PDB ID: 2FBW) for docking simulations has revealed specific interactions that stabilize the binding of Carboxin. The carbonyl oxygen of the carboxamide moiety is critical for forming hydrogen bonds with key amino acid residues within the active site. Specifically, docking results indicate hydrogen bonding to the conserved residues Tryptophan (Trp) of subunit SdhB and Tyrosine (Tyr) of subunit SdhD. One study specified these interactions as occurring with Trp173 of subunit B and Tyr58 of subunit D. These interactions effectively block the binding of the natural substrate, ubiquinone, thereby inhibiting the enzyme and disrupting fungal respiration.

The insights from molecular docking not only confirm the binding site but also help explain the basis of fungicide resistance. Mutations in the amino acid residues that make up the Qp binding pocket can decrease the binding affinity of 1,4-oxathiin inhibitors, leading to reduced efficacy.

| Ligand | Target Protein | Binding Site | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|---|

| Carboxin | Succinate Dehydrogenase (SDH), Complex II | Ubiquinone (Qp) site | Trp173 (SdhB), Tyr58 (SdhD) | Hydrogen Bond | |

| Carboxamides (general) | Succinate Dehydrogenase (SDH), Complex II | Ubiquinone (Qp) site | Conserved Trp (SdhB), Conserved Tyr (SdhC/SdhD) | Hydrogen Bond |

Conformational Analysis and Stereochemical Influences via Computational Methods

The three-dimensional shape (conformation) and stereochemistry of 1,4-oxathiin derivatives are critical determinants of their biological activity. Computational methods, especially Density Functional Theory (DFT), are widely used to investigate the conformational preferences and the energetic landscape of these molecules.

A detailed DFT study on the synthesis of 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxides revealed significant stereochemical control. The calculations, performed using the M06 functional and a 6-311+G(d,p) basis set, showed that the reaction exclusively produces a trans arrangement of the 2,3-diaryl substituents. This stereoselectivity is established during the cyclization stage of the reaction. The computational work provided a mechanistic understanding of how this specific stereoisomer is formed.

Experimental NMR data corroborates the computational findings. For the synthesized trans-(±)-2,3-dihydro-2,3,6-triaryl-1,4-oxathiin, 4,4-dioxides, the observed ¹H-¹H NMR coupling constant (J value) of 11.3 to 11.7 Hz between the protons at the C-2 and C-3 positions is indicative of a diaxial configuration. This suggests the 1,4-oxathiin ring adopts a preferred conformation, such as a chair or boat, where these substituents occupy axial positions.

In related, more complex systems like phenoxathiin-based macrocycles, computational and experimental studies have shown that the molecule can exist in several distinct conformations, such as cone, partial cone, and 1,2-alternate. The thermodynamic stability and interconversion between these forms can be modeled, revealing that certain conformers are more stable and that energy barriers, for instance, to the rotation of a phenyl ring, can be calculated. For phenoxathiin (B166618) itself, the ring system is known to adopt a folded "boat" conformation. These studies underscore the power of computational methods to predict and explain the complex stereochemical and conformational behavior of molecules containing the oxathiin heterocycle.

| Compound Class | Computational Method | Key Findings | Reference |

|---|---|---|---|

| 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxides | DFT (M06 / 6-311+G(d,p)) with CPCM solvation model | Exclusive formation of trans-2,3-diaryl stereoisomer. Stereoselectivity set during cyclization. | |

| trans-(±)-2,3-dihydro-2,3,6-triaryl-1,4-oxathiin, 4,4-dioxides | ¹H NMR analysis (supported by computational models) | Diaxial configuration of H-2 and H-3 protons, indicating a preferred ring conformation. | |

| Phenoxathiin | X-ray crystallography | Ring system adopts a folded "boat" conformation. |

Molecular Basis of 1,4 Oxathiin Bioactivity and Structure Activity Relationships Sar

Mechanistic Insights into Biological Target Interaction of 1,4-Oxathiin Derivatives

The bioactivity of 1,4-oxathiin derivatives stems from their ability to interfere with crucial cellular functions by engaging with specific enzymes and biological pathways.

Enzyme Inhibition Mechanisms (e.g., Succinate (B1194679) Dehydrogenase)

A primary mechanism of action for many 1,4-oxathiin derivatives is the inhibition of succinate dehydrogenase (SDH), an enzyme critical to the citric acid cycle and the electron transport chain. Also known as Complex II, SDH is vital for cellular respiration.

The fungicidal properties of the systemic fungicide carboxin (B1668433) (5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide) are due to its inhibition of succinate dehydrogenase. Carboxin and other oxathiin derivatives act as potent inhibitors of succinate oxidation by blocking electron transport between succinate dehydrogenase and coenzyme Q. This inhibition occurs at the ubiquinone-binding site (Q-site) of the SDH enzyme. By occupying this site, these inhibitors prevent the natural substrate from binding, which interrupts the electron flow and halts cellular respiration. This mode of action is the foundation for the fungicidal activity of several key 1,4-oxathiin-based agricultural chemicals.

Carboxin and its sulfone analog, oxycarboxin, are prominent examples of 1,4-oxathiin derivatives that function as SDH inhibitors. The carboxamide group present in these molecules is a key feature for their inhibitory effect.

Molecular Interactions with Specific Receptors and Biological Pathways

Beyond their well-established role as SDH inhibitors, 1,4-oxathiin derivatives have been shown to interact with a variety of other biological targets, leading to a range of biological activities. The versatility of the 1,4-oxathiin scaffold allows for the introduction of various substituents, enabling a wide spectrum of molecular interactions.

For example, certain benzo oxathiin derivatives have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The specific substitution patterns on the oxathiin ring system can lead to distinct biological activities. For instance, the presence of a hydroxyphenyl group may contribute to antioxidant properties, while other moieties can facilitate interactions with specific receptors or enzymes. The binding of these derivatives to their targets often involves hydrogen bonding and hydrophobic interactions.

Structure-Activity Relationship Studies for 1,4-Oxathiin Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of 1,4-oxathiin derivatives influences their biological potency and selectivity.

Influence of Substituent Variation on Molecular Interactions and Bioactivity Profiles

The biological activity of 1,4-oxathiin derivatives is highly sensitive to the types and positions of substituents on the heterocyclic and associated rings. Modifications to these substituents can significantly impact the molecule's electronic properties, steric profile, and ultimately, its bioactivity.

In the case of SDH inhibitors like carboxin, SAR studies have revealed that the carboxanilide moiety is critical for fungicidal activity. Substitutions on the aniline (B41778) ring can dramatically alter efficacy. For instance, electron-withdrawing groups like chlorine or nitro groups tend to reduce fungitoxicity. Conversely, a methyl group at the 3'-position of the aniline ring was found to surpass the fungitoxicity of carboxin.

Oxidation of the sulfur atom in the oxathiin ring also has a significant effect. The sulfone form of carboxin, known as oxycarboxin, shows excellent activity against rust fungi, whereas carboxin itself has poor activity. However, for other fungal diseases, the activity profile can differ.

The following table summarizes the impact of various substituents on the fungicidal activity of some 1,4-oxathiin derivatives against different fungal pathogens.

| Compound | Key Structural Feature | Activity against Stripe Rust | Activity against Stripe Smut | Activity against Flag Smut |

| Carboxin | Non-oxidized oxathiin | Poor | Poor | Fair |

| Oxycarboxin | Dixoide (sulfone) of oxathiin | Excellent | Good | Eradicated |

| F831 | Monoxide of oxathiin | Superior to carboxin | Inferior to oxycarboxin | Inferior to oxycarboxin |

| F837 | Oxycarboxin with 4'-methoxy on phenyl ring | Good | Poor | Reduced |

| F827 | Non-oxidized with 2',3'-dimethyl on phenyl ring | Impaired | Better than carboxin | Better than carboxin |

Data sourced from Hardison, 1971.

These findings demonstrate that even subtle changes to the molecular structure can lead to significant variations in biological activity, highlighting the importance of precise structural design in developing new bioactive agents.

Stereochemical Aspects Influencing Biological Activity of 1,4-Oxathiin Compounds

The three-dimensional arrangement of atoms, or stereochemistry, can play a critical role in the biological activity of 1,4-oxathiin derivatives. The presence of chiral centers within these molecules means they can exist as different stereoisomers.

Biological targets like enzymes and receptors are themselves chiral, which can lead to stereospecific interactions with drug molecules. One stereoisomer may bind with high affinity to a target, while another may bind weakly or not at all. For example, studies on certain benzo oxathiin derivatives have noted that the specific stereochemistry is a key factor that could influence their biological activity. Recent synthetic methods have focused on achieving high diastereoselectivity to produce specific stereoisomers of 1,4-oxathiin derivatives, allowing for a more detailed investigation of their individual biological properties.

1,4-Oxathiins as Molecular Probes and Research Tools in Biological Systems

The specific and potent action of certain 1,4-oxathiin derivatives makes them valuable as molecular probes for studying biological processes. Their ability to selectively inhibit enzymes like SDH allows researchers to investigate the roles of these enzymes in cellular metabolism and signaling.

For instance, carboxin has been used as a tool to study mitochondrial function by specifically inhibiting Complex II. This allows for the elucidation of the consequences of this inhibition on cellular respiration and other metabolic pathways.

Furthermore, the 1,4-oxathiin scaffold can be chemically modified to create probes for various research applications. For example, the introduction of a photoaffinity label onto a carboxanilide created a tool to identify the specific binding site of the inhibitor within the SDH enzyme complex. The development of fluorescently labeled derivatives could also enable the visualization of their biological targets within living cells.

Applications in Investigating Plant Growth Regulation Mechanisms

Certain derivatives of 1,4-oxathiin have proven to be valuable tools for investigating the complex mechanisms of plant growth and development. These compounds allow researchers to manipulate plant architecture and study the physiological responses, providing insights into hormonal and metabolic pathways.

A key compound in this area is 2,3-dihydro-5,6-diphenyl-1,4-oxathiin (B1593389), also known as UBI-P-293. This molecule acts as a plant growth regulator by selectively altering growth patterns. Its primary mechanism involves the inhibition or cessation of activity in the terminal growing points of plants. This suppression of apical dominance subsequently stimulates the growth of lateral buds, leading to increased branching.

Research on various plant species has demonstrated the utility of this 1,4-oxathiin derivative in studying growth regulation:

Apple Trees: In young apple trees, treatment with UBI-P-293 shortly after bloom led to a significant increase in the number of branches, although the average length of these branches was smaller. This induced branching from older wood as well, offering a method to study and influence canopy development. Interestingly, at concentrations that induced branching, the compound also acted as a potent fruit thinning agent.

Chrysanthemums: UBI-P-293 has been effectively used as a chemical pinching or disbudding agent. It blocks the development of terminal buds, which encourages the growth of lateral shoots, a desirable trait in the commercial production of this ornamental flower. Studies have shown that the optimal concentration for this effect depends on the cultivar, growth stage, and environmental conditions like light and temperature.

The ability of diphenyl-substituted 1,4-oxathiins to precisely modify plant architecture makes them instrumental in research aimed at understanding the balance of endogenous plant hormones, such as auxins and cytokinins, that governs apical dominance and shoot branching.

Table 1: Research Findings on 2,3-dihydro-5,6-diphenyl-1,4-oxathiin (UBI-P-293) in Plant Growth Regulation

| Plant Species | Application | Key Research Findings |

|---|---|---|

| Apple (Malus domestica) | Altering tree structure | Caused cessation of terminal growing point activity, stimulated lateral bud break, and increased the total number of branches. |

| Apple (Malus domestica) | Fruit thinning | Effectively thinned fruit at concentrations below those needed for vegetative growth effects; eliminated most fruit at higher concentrations. |

Role in Elucidating Agrochemical Action at a Molecular and Enzymatic Level

The 1,4-oxathiin scaffold is central to a major class of systemic fungicides, and its derivatives have been pivotal in elucidating the molecular action of agrochemicals. The most notable examples are carboxin and its oxidized analogue, oxycarboxin, which feature a carboxanilide moiety attached to the 1,4-oxathiin ring. These compounds were among the first systemic fungicides developed and their mode of action is now well understood.

The fungicidal activity of these 1,4-oxathiin derivatives stems from their highly specific inhibition of a single enzyme: succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi. SDH plays a crucial role in cellular respiration by linking the Krebs cycle (citric acid cycle) to the electron transport chain. By binding to the SDH enzyme, carboxin and its analogues block the oxidation of succinate to fumarate, thereby halting ATP production and causing the death of the fungal cell.

The study of these compounds has been fundamental to understanding fungicide resistance and for designing new SDH inhibitor (SDHI) fungicides. Structure-activity relationship studies have revealed key molecular features for this fungicidal action:

The presence of a carboxamide group is critical for fungicidal activity.

The 2-methyl group and the anilide (N-phenyl) group on the carboxamide are essential for binding to the target site on the SDH enzyme.

Oxidation of the sulfur atom in the oxathiin ring to a sulfone (as in oxycarboxin) can modify the compound's systemic properties and its spectrum of activity against different fungal pathogens.

The specificity of 1,4-oxathiin carboxanilides for the fungal SDH enzyme over the host plant's enzyme is a key aspect of their selective toxicity, making them effective agrochemicals. Their well-defined molecular target has made them benchmark compounds for research into mitochondrial respiration and the mechanisms of fungicidal action.

Table 2: Key 1,4-Oxathiin Derivatives in Elucidating Fungicidal Action

| Compound Name | Chemical Structure Feature | Role in Elucidating Agrochemical Action |

|---|---|---|

| Carboxin | 5,6-dihydro-2-methyl-1,4-oxathiin-3-carboxanilide | A pioneering systemic fungicide that established succinate dehydrogenase (SDH) as a key target for antifungal agents. |

Table of Compounds

| Compound Name |

|---|

| 1,4-Oxathiin |

| 2,3-dihydro-5,6-diphenyl-1,4-oxathiin (UBI-P-293) |

| Carboxin |

| Oxycarboxin |

| Auxins |

| Cytokinins |

| Succinate |

Advanced Applications and Future Research Directions in 1,4 Oxathiin Chemistry

Exploration of 1,4-Oxathiin Derivatives in Materials Science Research (e.g., Electron-Rich Frameworks)

The application of 1,4-oxathiin and its derivatives in materials science is a growing field of interest. Analogous sulfur-containing heterocycles, like 1,4-dithiins, have been investigated as non-aromatic counterparts to thiophenes for use in materials science. This suggests a potential for 1,4-oxathiins to be incorporated into novel electronic materials. The presence of both sulfur and oxygen heteroatoms can create electron-rich frameworks, a desirable characteristic for developing organic semiconductors and components of charge-transfer salts.

Research into fused 1,4-oxathiin systems has shown potential in creating functional materials. For instance, the synthesis of 2,3-dihydrothieno[3,2-b]-1,4-oxathiin has been explored for its transformation into end-capped oligomers, which are relevant to the field of organic electronics. The development of new synthetic methods to create these fused systems is crucial for advancing this area of research.

Table 1: Selected 1,4-Oxathiin Derivatives Explored in Materials Science Context This table is generated based on related research and potential applications.

| Compound Name | Potential Application Area | Research Focus |

|---|---|---|

| 2,3-Dihydrothieno[3,2-b]-1,4-oxathiin | Organic Electronics | Precursor for end-capped oligomers. |

| Benzoannulated 1,4-Oxathiins | Organic Conductors | Formation of electron-rich structures for charge-transfer complexes. |

Development of 1,4-Oxathiins as Building Blocks and Intermediates in Complex Organic Synthesis

The 1,4-oxathiin ring system serves as a valuable building block for constructing more complex molecular architectures. Its unique structure allows for selective chemical modifications, making it a versatile intermediate in multistep organic synthesis.

Recent synthetic methodologies have expanded the utility of 1,4-oxathiins. A notable development is the copper(I) iodide-catalyzed [3+3] annulation of pyridinium (B92312) 1,4-zwitterionic thiolates with iodonium (B1229267) ylides. This method provides access to a variety of bicyclic 1,4-oxathiin derivatives under mild conditions. These bicyclic structures can be further transformed, for example, through iodine-mediated aromatization to yield benzoannulated 1,4-oxathiins.

Another novel approach involves the reaction of benzyl (B1604629) 1-alkynyl sulfones with aryl aldehydes under basic conditions to produce 2,3,6-trisubstituted 1,4-oxathiin-S,S-dioxides. This method creates a family of new 1,4-oxathiin derivatives with specific stereochemistry, demonstrating the potential for creating complex, three-dimensional molecules. The 1,4-oxathiane (B103149) core, a related saturated structure, has also been integral in the total synthesis of natural products like (+)-solamin.

The versatility of the 1,4-oxathiin scaffold is further demonstrated by its use in synthesizing fused heterocyclic systems. For example, 4-hydroxydithiocoumarins have been used as starting materials to synthesize biologically active fused 1,4-oxathiin derivatives.

Table 2: Key Synthetic Methods for 1,4-Oxathiin Derivatives

| Method | Reagents | Product Type | Reference |

|---|---|---|---|

| Copper-Catalyzed [3+3] Annulation | Pyridinium 1,4-zwitterionic thiolates, Iodonium ylides, CuI | Bicyclic 5,6-dihydrogenated-1,4-oxathiins | |

| Base-Induced Reaction | Benzyl 1-alkynyl sulfones, Aryl aldehydes | 2,3,6-Trisubstituted 1,4-oxathiin-S,S-dioxides |

Emerging Research Frontiers and Underexplored Aspects of 1,4-Oxathiin Chemistry

While significant progress has been made, several areas of 1,4-oxathiin chemistry remain ripe for exploration. One of the key challenges and opportunities lies in the synthesis of simple, non-benzoannulated 1,4-oxathiins, as methodologies for their preparation are still scarce compared to their benzo-fused counterparts.

Emerging frontiers include the development of novel catalytic systems to achieve higher efficiency and selectivity in 1,4-oxathiin synthesis. The use of inexpensive and stable copper catalysts is a promising direction. Furthermore, exploring the reactivity of different starting materials, such as pyridinium 1,4-zwitterionic thiolates, opens up new pathways to diverse 1,4-oxathiin scaffolds.

The synthesis of 1,4-oxathiine derivatives with specific functionalities is another area of active research. For instance, methods for introducing polyfluoroalkyl substituents are being developed, which could lead to materials with unique properties. The base sensitivity of some 1,4-oxathiin derivatives presents a challenge that requires further investigation and the development of milder reaction conditions.

Future research will likely focus on:

Developing stereoselective synthetic methods: Creating 1,4-oxathiin derivatives with controlled stereochemistry is crucial for applications in medicinal chemistry and materials science.

Exploring new cycloaddition strategies: Designing novel cycloaddition reactions can provide access to a wider range of complex heterocyclic systems containing the 1,4-oxathiin moiety.

Investigating the chemistry of oxidized derivatives: The chemistry of 1,4-oxathiin oxides and dioxides is an area with potential for discovering new reactions and applications.

Computational studies: Density Functional Theory (DFT) and other computational methods can provide deeper insights into reaction mechanisms and the structural properties of novel 1,4-oxathiin compounds, guiding future experimental work.

Q & A

Q. How are spectroscopic techniques applied to characterize 1,4-Oxathiin compounds?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, is essential for confirming regiochemistry and stereochemistry in substituted 1,4-Oxathiins. Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) validate molecular weights and fragmentation patterns . X-ray crystallography has been used to resolve the trans-configuration of triaryl-1,4-Oxathiin derivatives . For purity assessment, HPLC coupled with diode-array detection (DAD) is recommended, as demonstrated in analogous heterocyclic systems .

Q. What computational methods are used to predict reaction mechanisms in 1,4-Oxathiin synthesis?

- Methodological Answer : Density Functional Theory (DFT) studies provide mechanistic insights into base-induced breakdown pathways and transition states. For instance, DFT calculations have elucidated the energy barriers for ring-opening reactions in triaryl-1,4-Oxathiins, correlating with experimental observations of product distributions . CAMEO software evaluates retrosynthetic pathways, identifying competing reactions (e.g., hydrate formation in carbonyl intermediates) and guiding experimental validation .

Advanced Research Questions

Q. How can competing pathways in dihydro-1,4-oxathiine synthesis be managed using computational tools?

- Methodological Answer : Competing pathways, such as the formation of 2-substituted vs. 4-substituted dihydro-1,4-oxathiines, are analyzed using CAMEO to predict dominant products. For example, CAMEO simulations reveal that α-halo ketones favor nucleophilic substitution over elimination, reducing by-products like 1,3-oxathiolanes . Experimental validation via GLC/MS identifies major by-products (e.g., sulfoxides), enabling reaction condition adjustments (e.g., pH control) to suppress undesired pathways .

Q. What strategies optimize annulation reactions for constructing 1,4-Oxathiin scaffolds under mild conditions?

- Methodological Answer : Copper(I) iodide catalysis enables [3 + 3] annulation at room temperature, leveraging the dual reactivity of pyridinium zwitterionic thiolates. Key optimizations include using cyclic 1,3-diketones as iodonium ylide precursors and adjusting solvent polarity (e.g., acetonitrile/water mixtures) to stabilize intermediates . Post-annulation aromatization with iodine yields benzoannulated derivatives, expanding structural diversity .

Q. How do substituents on 1,4-Oxathiin cores affect their biological activity, based on structure-activity studies?

- Methodological Answer : Structure-activity relationship (SAR) studies highlight the importance of electron-withdrawing groups (e.g., carboxamide) in enhancing fungicidal activity. For example, Carboxin (5,6-dihydro-2-methyl-1,4-Oxathiin-3-carboxanilide) inhibits succinate dehydrogenase in fungi, with methyl and aryl substituents critical for binding affinity . Comparative biochemical assays under controlled stressors (e.g., cold tolerance in plants) further validate substituent effects on bioactivity .

Methodological Notes

- Data Analysis : Employ multivariate statistical methods (e.g., ANOVA) to assess experimental variables (e.g., temperature, solvent) on reaction outcomes .

- Reproducibility : Detailed experimental protocols, including catalyst preparation and purification steps, should follow guidelines for organic synthesis publications .

- Quality Control : Use standardized reference compounds and replicate experiments to minimize variability in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.